1-甲基-4-丙-2-烯基哌啶-4-醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

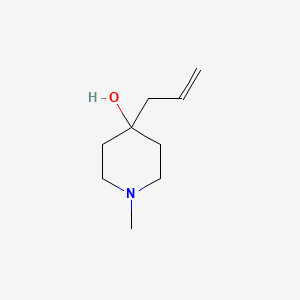

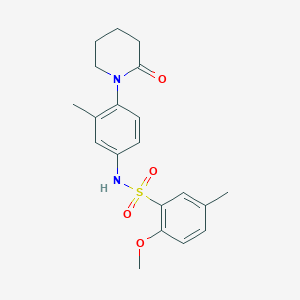

1-Methyl-4-prop-2-enylpiperidin-4-ol, also known as MPP, is a chemical compound that belongs to the family of piperidine derivatives. It is an important intermediate used in the synthesis of various pharmaceuticals and agrochemicals. MPP has a unique chemical structure that makes it an interesting compound for scientific research.

科学研究应用

合成和生物应用

- 哌啶-4-醇,包括类似于“1-甲基-4-丙-2-烯基哌啶-4-醇”的衍生物,已被合成并研究其抗分枝杆菌活性。这些衍生物的构型和构象使用核磁共振波谱进行了探索,突出了它们在抗菌研究中的潜力 (魏斯、孔格尔、西巴赫,2003).

- 新型西格玛受体配体已被合成,表现出对西格玛亚型的强亲和力,表明在神经科学和药理学中具有潜在应用。这些化合物,包括哌啶-4-醇结构的变化,可以不同地调节组织转谷胺酰胺酶,表明它们可用于研究神经退行性疾病 (普雷扎文托等人,2007).

材料科学和电化学

- 基于哌啶鎓的离子液体,包括那些在结构上与“1-甲基-4-丙-2-烯基哌啶-4-醇”相关的离子液体,已被研究其在超级电容器中的电容性能。分子动力学模拟表明,这些化合物可以在较低温度下提高电导率和性能,这对于开发先进的储能技术至关重要 (李等人,2012).

化学合成和催化

- 对哌啶衍生物(包括甲基取代版本)的研究探索了它们在西格玛受体上的结合和活性,展示了它们在开发正电子发射断层扫描 (PET) 实验和癌症治疗中的效用,因为它们对神经胶质瘤细胞具有抗增殖活性 (贝拉迪等人,2005).

- 具有酯官能团的哌啶已被用作钯催化的氨基羰基化的 N 亲核试剂,表明它们在合成有机化学中生成复杂分子中的作用。这项研究强调了哌啶结构在促进多种化学反应中的多功能性 (塔卡奇等人,2014).

作用机制

Target of Action

The primary target of 1-Methyl-4-prop-2-enylpiperidin-4-ol is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and has been identified as the essential coreceptor in the process of HIV-1 entry .

Mode of Action

1-Methyl-4-prop-2-enylpiperidin-4-ol interacts with its target, the CCR5 receptor, by anchoring to the receptor via a strong salt-bridge interaction . This interaction is facilitated by the presence of a basic nitrogen atom in the compound . The compound also contains two or more lipophilic groups, which is a common feature of most CCR5 antagonists .

Biochemical Pathways

The interaction of 1-Methyl-4-prop-2-enylpiperidin-4-ol with the CCR5 receptor affects the HIV-1 entry process . The blockade of the CCR5 receptor by the compound prevents the entry of HIV-1 strains into cells, thereby inhibiting the infection process .

Result of Action

The result of the action of 1-Methyl-4-prop-2-enylpiperidin-4-ol is the inhibition of HIV-1 entry into cells . By blocking the CCR5 receptor, the compound prevents the infection of cells by HIV-1 strains . This leads to a reduction in the progression of HIV-1 infection.

Action Environment

The action of 1-Methyl-4-prop-2-enylpiperidin-4-ol can be influenced by various environmental factors. For example, the presence or absence of the CCR5 receptor on the surface of cells can affect the efficacy of the compound Additionally, the stability of the compound may be affected by factors such as temperature and pH

属性

IUPAC Name |

1-methyl-4-prop-2-enylpiperidin-4-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO/c1-3-4-9(11)5-7-10(2)8-6-9/h3,11H,1,4-8H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDDSVBJDUGHBMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)(CC=C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-4-prop-2-enylpiperidin-4-ol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-((6-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(4-methoxyphenyl)ethanone](/img/structure/B2603993.png)

![(3E,5E)-3,5-bis[(4-ethylphenyl)methylidene]-1-methylpiperidin-4-one](/img/structure/B2603995.png)

![Tert-butyl N-spiro[3,4,6,7,8,8a-hexahydro-2H-pyrrolo[1,2-a]pyrazine-1,3'-cyclobutane]-1'-ylcarbamate](/img/structure/B2604002.png)

![(4-methylthiophen-2-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2604003.png)

![1-[(3-Chlorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B2604005.png)

![2-Oxo-N-[(E)-2-phenylethenyl]sulfonyl-1,5,6,7,8,9-hexahydrocyclohepta[b]pyridine-3-carboxamide](/img/structure/B2604010.png)

![4-{5-[(4-Fluorobenzyl)thio]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B2604012.png)